2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde
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Overview
Description
2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit protein kinases, which are crucial in regulating cell functions . Additionally, this compound can interact with receptors such as the aryl hydrocarbon receptor, influencing immune responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the production of interleukin-22, a cytokine involved in mucosal immunity . This modulation can impact cell function, including immune cell activation and response.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to receptors such as the aryl hydrocarbon receptor, leading to changes in gene expression and enzyme activity . This binding can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, which may alter their biological activity . Long-term exposure to this compound in vitro or in vivo can lead to changes in cellular responses and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects and dose-response relationships are essential considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s biological activity and its interactions with other biomolecules. Additionally, the compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for determining the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
The synthesis of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde involves several steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol . While these compounds share the indole core structure, their functional groups and substituents lead to different biological activities and applications. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, while indole-3-carbinol is studied for its anticancer properties . The unique tert-butyl and ethyl substituents in this compound contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-5-10-7-6-8-11-12(9-17)14(15(2,3)4)16-13(10)11/h6-9,16H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWXKJNJVWDXJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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